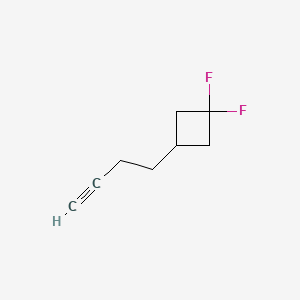![molecular formula C11H18N2O2 B13581815 tert-butyl2-[(3-cyanocyclobutyl)amino]acetate,Mixtureofdiastereomers CAS No. 2803861-56-3](/img/structure/B13581815.png)
tert-butyl2-[(3-cyanocyclobutyl)amino]acetate,Mixtureofdiastereomers
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl2-[(3-cyanocyclobutyl)amino]acetate, Mixture of diastereomers, is a chemical compound with the molecular formula C11H18N2O2 and a molecular weight of 210.2728 g/mol . This compound is characterized by the presence of a tert-butyl ester group and a cyanocyclobutylamino group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl2-[(3-cyanocyclobutyl)amino]acetate typically involves the reaction of tert-butyl acetate with an appropriate amine and a cyanocyclobutyl derivative. One common method involves the catalytic direct amidation reaction using tert-butyl acetate as the reaction solvent . This method offers improvements in terms of safety and sustainability, and it is particularly effective for polar substrates and less nucleophilic anilines.
Industrial Production Methods
Industrial production of tert-butyl esters, including tert-butyl2-[(3-cyanocyclobutyl)amino]acetate, often involves the use of acid chlorides and alcohols or amines under mild reaction conditions . The reaction of tert-butyl esters with α,α-dichlorodiphenylmethane as the chlorinating agent and SnCl2 as the catalyst generates acid chloride intermediates in situ, which are then used in reactions with various alcohols and amines to afford the corresponding esters and amides in high yields .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl2-[(3-cyanocyclobutyl)amino]acetate undergoes several types of chemical reactions, including:
Oxidation: Using reagents such as KMnO4 or OsO4.
Reduction: Using reagents like LiAlH4 or NaBH4.
Substitution: Involving nucleophiles such as RLi or RMgX.
Common Reagents and Conditions
Common reagents used in the reactions of tert-butyl esters include:
Oxidizing agents: KMnO4, OsO4, CrO3.
Reducing agents: LiAlH4, NaBH4.
Nucleophiles: RLi, RMgX, RCuLi.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield carboxylic acids, while reduction reactions produce alcohols .
Scientific Research Applications
tert-Butyl2-[(3-cyanocyclobutyl)amino]acetate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and pharmaceutical synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl2-[(3-cyanocyclobutyl)amino]acetate involves its interaction with specific molecular targets and pathways. The compound’s tert-butyl ester group can undergo hydrolysis to release the active amine, which then interacts with biological targets such as enzymes or receptors. The cyanocyclobutyl group may also play a role in modulating the compound’s activity and specificity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-butyl2-[(3-cyanocyclobutyl)amino]acetate include:
- tert-Butyl acetate
- tert-Butyl formate
- tert-Butyl carbamate
Uniqueness
tert-Butyl2-[(3-cyanocyclobutyl)amino]acetate is unique due to its combination of a tert-butyl ester group and a cyanocyclobutylamino group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
2803861-56-3 |
|---|---|
Molecular Formula |
C11H18N2O2 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
tert-butyl 2-[(3-cyanocyclobutyl)amino]acetate |
InChI |
InChI=1S/C11H18N2O2/c1-11(2,3)15-10(14)7-13-9-4-8(5-9)6-12/h8-9,13H,4-5,7H2,1-3H3 |
InChI Key |
HSAMTIRGLZLFIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CNC1CC(C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


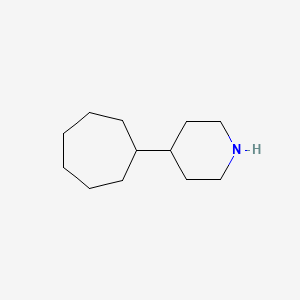
![2-Methoxy-4-[1-(2-methylindolizin-3-yl)-2-nitroethyl]phenol](/img/structure/B13581739.png)
![Methyl[(1-methylcyclopentyl)methyl]aminehydrochloride](/img/structure/B13581744.png)
![tert-butylN-{1-[1-(hydroxymethyl)cyclopropyl]ethyl}carbamate](/img/structure/B13581745.png)

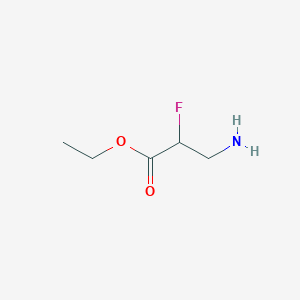
![2-Amino-2-[3-chloro-4-(trifluoromethoxy)phenyl]ethanol](/img/structure/B13581776.png)
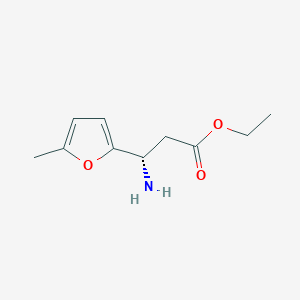
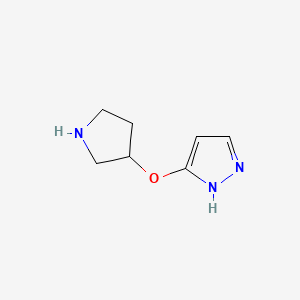

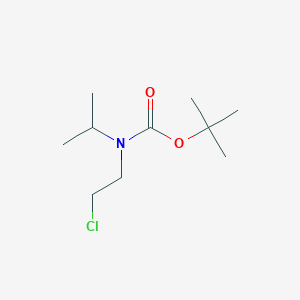

![2,7-Diazaspiro[4.4]nonane-1,3-dione](/img/structure/B13581829.png)
